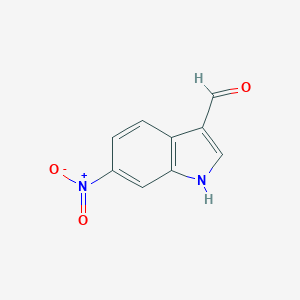

6-nitro-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

6-nitro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-5-6-4-10-9-3-7(11(13)14)1-2-8(6)9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFZSGBVGJNEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80410168 | |

| Record name | 6-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10553-13-6 | |

| Record name | 6-Nitro-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10553-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data of 6-nitro-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available and predicted spectroscopic data for the compound 6-nitro-1H-indole-3-carbaldehyde. Due to the limited availability of comprehensive, published experimental data for this specific molecule, this document combines known information with data from structurally similar compounds to offer a predictive overview for researchers. This guide includes tabulated spectroscopic data, a generalized experimental protocol for spectroscopic analysis of indole derivatives, and a workflow diagram for spectroscopic characterization.

Introduction

6-nitro-1H-indole-3-carbaldehyde is a substituted indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. Spectroscopic characterization is fundamental for the unambiguous identification and quality control of such compounds. This document aims to provide a centralized resource for the spectroscopic properties of 6-nitro-1H-indole-3-carbaldehyde.

Spectroscopic Data

¹H NMR Spectroscopy

The following table summarizes the predicted ¹H NMR chemical shifts for 6-nitro-1H-indole-3-carbaldehyde. The predictions are based on the known spectra of indole-3-carbaldehyde and the expected electronic effects of the nitro group at the 6-position.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | 12.0 - 12.5 | br s | - |

| H-2 | 8.3 - 8.5 | s | - |

| H-4 | 8.0 - 8.2 | d | ~8.5 |

| H-5 | 8.1 - 8.3 | dd | ~8.5, ~2.0 |

| H-7 | 8.8 - 9.0 | d | ~2.0 |

| CHO | 10.0 - 10.2 | s | - |

Note: Predicted values are for a spectrum recorded in DMSO-d₆.

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts for 6-nitro-1H-indole-3-carbaldehyde are presented below. These are estimated based on the known spectrum of indole-3-carbaldehyde and the substituent effects of the nitro group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 120 - 125 |

| C-3a | 125 - 130 |

| C-4 | 122 - 127 |

| C-5 | 118 - 123 |

| C-6 | 145 - 150 |

| C-7 | 115 - 120 |

| C-7a | 135 - 140 |

| CHO | 185 - 190 |

Note: Predicted values are for a spectrum recorded in DMSO-d₆.

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for 6-nitro-1H-indole-3-carbaldehyde are listed below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (indole) | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O (aldehyde) | Stretching | 1660 - 1690 |

| C=C (aromatic) | Stretching | 1580 - 1620 |

| N-O (nitro) | Asymmetric Stretching | 1500 - 1550 |

| N-O (nitro) | Symmetric Stretching | 1330 - 1370 |

Mass Spectrometry

The predicted key mass spectral data for 6-nitro-1H-indole-3-carbaldehyde are provided below. The fragmentation pattern is expected to be influenced by the nitro and aldehyde groups.

| Parameter | Value |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Predicted [M]+• | m/z 190 |

| Predicted [M+H]⁺ | m/z 191 |

| Predicted Major Fragments | m/z 160 ([M-NO]⁺), 144 ([M-NO₂]⁺), 132, 116 |

Experimental Protocols

As specific experimental protocols for the spectroscopic analysis of 6-nitro-1H-indole-3-carbaldehyde are not available, a general procedure for the characterization of indole derivatives is provided.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

General Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

General Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 6-nitro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-nitro-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document outlines the expected spectral data based on the analysis of related compounds, details the experimental protocols for acquiring such data, and presents a logical framework for spectral interpretation.

Introduction

6-nitro-1H-indole-3-carbaldehyde is a crucial building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective use in drug design and synthesis. NMR spectroscopy is an indispensable tool for elucidating the molecular structure of such compounds. This guide offers a comprehensive interpretation of the ¹H and ¹³C NMR spectra, aiding researchers in the unambiguous identification and characterization of this important molecule.

Predicted ¹H and ¹³C NMR Spectral Data

While a definitive, publicly available experimental dataset for 6-nitro-1H-indole-3-carbaldehyde is not readily found in the scientific literature, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on the known spectral data of indole-3-carbaldehyde and the expected electronic effects of the nitro substituent at the C6 position. The spectra are referenced to a standard experimental setup using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

Table 1: Predicted ¹H NMR Data for 6-nitro-1H-indole-3-carbaldehyde (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (NH) | ~12.5 | br s | - |

| H2 | ~8.5 | s | - |

| H4 | ~8.3 | d | ~8.8 |

| H5 | ~8.1 | dd | ~8.8, ~2.0 |

| H7 | ~8.9 | d | ~2.0 |

| CHO | ~10.0 | s | - |

Table 2: Predicted ¹³C NMR Data for 6-nitro-1H-indole-3-carbaldehyde (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~140 |

| C3 | ~120 |

| C3a | ~125 |

| C4 | ~122 |

| C5 | ~118 |

| C6 | ~145 |

| C7 | ~115 |

| C7a | ~138 |

| CHO | ~186 |

Experimental Protocols

The following is a generalized experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of 6-nitro-1H-indole-3-carbaldehyde.

Sample Preparation:

-

Weigh approximately 5-10 mg of 6-nitro-1H-indole-3-carbaldehyde.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30 or similar).

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Spectral Interpretation and Structural Elucidation

The interpretation of the NMR spectra of 6-nitro-1H-indole-3-carbaldehyde relies on understanding the influence of the electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups on the electron density of the indole ring system.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the N-H proton, and the aldehyde proton.

-

Aldehyde Proton (CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and appears as a sharp singlet far downfield, typically around 10.0 ppm.

-

Indole N-H Proton (H1): The proton on the nitrogen atom is also significantly deshielded and often appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding with the solvent. Its chemical shift is expected to be around 12.5 ppm in DMSO-d₆.

-

Proton at C2 (H2): This proton is adjacent to the electron-withdrawing aldehyde group and the nitrogen atom of the pyrrole ring, leading to a downfield shift. It is expected to appear as a singlet around 8.5 ppm.

-

Benzene Ring Protons (H4, H5, H7): The electron-withdrawing nitro group at C6 strongly influences the chemical shifts of the protons on the benzene ring.

-

H7: This proton is ortho to the nitro group and is expected to be the most deshielded of the benzene ring protons, appearing as a doublet around 8.9 ppm due to coupling with H5.

-

H5: This proton is meta to the nitro group and will appear as a doublet of doublets due to coupling with both H4 (ortho-coupling) and H7 (meta-coupling). It is expected around 8.1 ppm.

-

H4: This proton is para to the nitro group and will be deshielded, appearing as a doublet around 8.3 ppm due to ortho-coupling with H5.

-

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Aldehyde Carbonyl Carbon (CHO): The carbonyl carbon of the aldehyde group is the most deshielded carbon in the spectrum, appearing at approximately 186 ppm.

-

Carbons of the Indole Ring: The chemical shifts of the indole ring carbons are influenced by the nitrogen atom and the electron-withdrawing substituents.

-

C6: The carbon directly attached to the nitro group will be significantly deshielded, with an expected chemical shift around 145 ppm.

-

C2 and C7a: These carbons, being in close proximity to the nitrogen atom and part of the aromatic system, will also resonate at downfield positions.

-

The remaining carbons of the indole ring will appear in the aromatic region of the spectrum, with their specific chemical shifts determined by the overall electronic environment.

-

Mandatory Visualizations

The following diagrams illustrate the key relationships for interpreting the NMR spectra of 6-nitro-1H-indole-3-carbaldehyde.

Caption: Molecular structure and atom numbering scheme.

Caption: Predicted proton-proton coupling interactions.

Caption: Expected regions for ¹³C NMR signals.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 6-nitro-1H-indole-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-nitro-1H-indole-3-carbaldehyde. It includes a comprehensive breakdown of characteristic vibrational frequencies, a detailed experimental protocol for obtaining the spectrum, and workflow visualizations to aid in understanding the analytical process.

Introduction

6-nitro-1H-indole-3-carbaldehyde is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds[1][2]. The addition of a nitro group (NO₂) and a carbaldehyde (CHO) group to the indole ring introduces specific functionalities that are crucial for its chemical reactivity and potential pharmacological activity.

FT-IR spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an FT-IR spectrum provides a unique molecular fingerprint. This guide details the expected FT-IR absorption bands for 6-nitro-1H-indole-3-carbaldehyde, enabling its unambiguous identification and characterization.

Molecular Structure and Key Functional Groups

The FT-IR spectrum of 6-nitro-1H-indole-3-carbaldehyde is determined by the vibrational modes of its constituent functional groups. The primary groups contributing to the spectrum are the indole ring, the aldehyde group, and the nitro group.

Caption: Key functional groups of 6-nitro-1H-indole-3-carbaldehyde.

FT-IR Spectral Data Summary

The following table summarizes the expected characteristic infrared absorption bands for 6-nitro-1H-indole-3-carbaldehyde. The assignments are based on established data for indole derivatives, aromatic nitro compounds, and aldehydes[1][3][4].

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3400 | Medium, Sharp | N-H Stretching | Indole N-H |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching | Aromatic C-H |

| ~2850 & ~2750 | Weak (doublet) | C-H Stretching (Fermi resonance) | Aldehyde C-H |

| ~1660 | Strong | C=O Stretching | Aldehyde C=O |

| 1600 - 1585 | Medium-Strong | C=C Stretching | Aromatic Ring |

| 1500 - 1400 | Medium-Strong | C=C Stretching | Aromatic Ring |

| ~1520 | Strong | Asymmetric NO₂ Stretching | Nitro Group |

| ~1350 | Strong | Symmetric NO₂ Stretching | Nitro Group |

| Below 900 | Medium-Strong | =C-H Bending (out-of-plane) | Aromatic Ring |

Analysis of Key Peaks:

-

N-H Stretching: A peak around 3406 cm⁻¹ is characteristic of the N-H stretching vibration in the indole ring[1].

-

Aldehyde Group: The strong absorption band around 1660 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretch of the aldehyde. Additionally, two weaker bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹ due to the C-H stretch of the aldehyde group, which often appears as a doublet due to Fermi resonance[3].

-

Nitro Group: The presence of the nitro group is confirmed by two strong absorption bands. The asymmetric stretching vibration appears at a higher frequency (around 1520 cm⁻¹) compared to the symmetric stretching vibration (around 1350 cm⁻¹)[3].

-

Aromatic Ring: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The characteristic aromatic C=C ring stretching vibrations produce bands in the 1600-1400 cm⁻¹ range[1][3]. Out-of-plane C-H bending vibrations appear at lower wavenumbers (below 900 cm⁻¹).

Experimental Protocol: FT-IR Analysis of a Solid Sample

This section details a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like 6-nitro-1H-indole-3-carbaldehyde using the potassium bromide (KBr) pellet method[5][6][7].

4.1 Materials and Equipment

-

FT-IR Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Infrared (IR) grade Potassium Bromide (KBr), desiccated

-

Spatula and analytical balance

-

Sample: 6-nitro-1H-indole-3-carbaldehyde (2-3 mg)

4.2 Procedure

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient air and the instrument optics. This will be automatically subtracted from the sample spectrum[8].

-

Sample Preparation:

-

Weigh approximately 2-3 mg of the solid sample.

-

Weigh approximately 200-300 mg of dry, IR-grade KBr. The sample concentration in KBr should be around 1%[6].

-

Combine the sample and KBr in an agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the IR radiation[7].

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the collar of the pellet-forming die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet[5].

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder within the FT-IR spectrometer's sample compartment.

-

Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

After analysis, thoroughly clean the mortar, pestle, and die components with an appropriate solvent (e.g., acetone or ethanol) and dry them completely to prevent cross-contamination.

-

Visualized Workflow for FT-IR Analysis

The following diagram illustrates the logical flow of the experimental protocol for FT-IR analysis.

Caption: Experimental workflow for solid-state FT-IR analysis.

Conclusion

The FT-IR spectrum of 6-nitro-1H-indole-3-carbaldehyde provides distinct and identifiable absorption bands corresponding to its key functional groups. The strong characteristic peaks for the N-H, C=O, and NO₂ groups, in conjunction with the absorptions from the aromatic indole core, allow for confident structural confirmation. The methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of chemical synthesis, quality control, and drug development for the characterization of this and structurally related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. bioengineer.org [bioengineer.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. researchgate.net [researchgate.net]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

Mass Spectrometry Fragmentation Analysis of 6-nitro-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-nitro-1H-indole-3-carbaldehyde is a member of the nitroindole class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and metabolic studies. This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-nitro-1H-indole-3-carbaldehyde. The fragmentation pathways discussed are based on established principles for nitroaromatic compounds and indole derivatives.

Molecular Structure and Properties

-

IUPAC Name: 6-nitro-1H-indole-3-carbaldehyde

-

Molecular Formula: C₉H₆N₂O₃

-

Molecular Weight: 190.16 g/mol

-

CAS Number: 10553-13-6

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 6-nitro-1H-indole-3-carbaldehyde under electron ionization is expected to proceed through several characteristic pathways initiated by the ionization of the molecule to form the molecular ion (M⁺•). The presence of the nitro group and the indole-3-carbaldehyde moiety will govern the subsequent fragmentation steps.

The molecular ion (m/z 190) is anticipated to be observable. The primary fragmentation pathways are predicted to involve the loss of the nitro group and the formyl group. Aromatic nitro compounds characteristically lose NO₂ (46 Da) and NO (30 Da).[1][2] Indole-3-carbaldehydes are known to undergo decarbonylation with the loss of CO (28 Da).[3][4][5]

Key Fragmentation Pathways:

-

Loss of the Nitro Group: The initial fragmentation is likely to be the loss of a nitro radical (•NO₂) to form a cation at m/z 144. This can be followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 116.

-

Loss of Nitric Oxide: An alternative pathway involves the loss of nitric oxide (NO) from the molecular ion, leading to a fragment at m/z 160. This is a common fragmentation for aromatic nitro compounds.[1]

-

Loss of the Formyl Group: The loss of the formyl radical (•CHO) from the molecular ion would result in a fragment at m/z 161.

-

Decarbonylation: The molecular ion can undergo decarbonylation to produce a fragment at m/z 162.

Subsequent fragmentations of the primary fragments will lead to smaller ions, providing a detailed fingerprint for the molecule.

Quantitative Data Summary

The following table summarizes the predicted key fragments, their m/z values, and the corresponding neutral losses for 6-nitro-1H-indole-3-carbaldehyde.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 190 | [M]⁺• (C₉H₆N₂O₃)⁺• | - |

| 162 | [M - CO]⁺• | CO |

| 161 | [M - CHO]⁺ | •CHO |

| 160 | [M - NO]⁺ | NO |

| 144 | [M - NO₂]⁺ | •NO₂ |

| 116 | [M - NO₂ - CO]⁺ | •NO₂, CO |

| 89 | [C₇H₅]⁺ | •NO₂, CO, HCN |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a general methodology for acquiring the mass spectrum of 6-nitro-1H-indole-3-carbaldehyde.

1. Sample Preparation:

-

Dissolve a small amount of 6-nitro-1H-indole-3-carbaldehyde in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

2. Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization source is recommended.

3. Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 50-300

-

Scan Rate: 1 scan/second

4. Sample Introduction:

-

The sample can be introduced via a direct insertion probe (DIP) or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable. For direct insertion, a small aliquot of the sample solution is applied to the probe, the solvent is evaporated, and the probe is inserted into the ion source.

5. Data Acquisition and Analysis:

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions. The relative abundances of the ions should be recorded. The acquired spectrum can be compared to a library of known spectra for confirmation, if available.

Fragmentation Pathway Diagram

Caption: Proposed EI fragmentation pathway for 6-nitro-1H-indole-3-carbaldehyde.

Logical Relationship of Fragmentation

Caption: Logical workflow of EI-MS analysis for 6-nitro-1H-indole-3-carbaldehyde.

References

Theoretical and Computational Insights into 6-nitro-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 6-nitro-1H-indole-3-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. Drawing upon established methodologies for similar nitro-indole derivatives, this document details the expected structural, spectroscopic, and electronic properties as elucidated by Density Functional Theory (DFT) calculations. Experimental protocols for synthesis and characterization, adapted from related compounds, are also presented to facilitate further research and application.

Core Concepts: An Overview

6-nitro-1H-indole-3-carbaldehyde belongs to the indole family, a class of heterocyclic compounds prevalent in biologically active molecules. The presence of a nitro group (-NO₂) and a carbaldehyde group (-CHO) on the indole scaffold significantly influences its electronic distribution, reactivity, and potential as a pharmacophore. Theoretical studies, particularly DFT calculations, are instrumental in predicting the molecule's geometry, vibrational frequencies, and electronic behavior, offering insights that can guide synthetic efforts and drug design.

A closely related isomer, 4-nitro-1H-indole-carboxaldehyde (NICA), has been subject to extensive spectroscopic and DFT analysis. The findings from the study of NICA serve as a strong predictive model for the properties of 6-nitro-1H-indole-3-carbaldehyde, given the similar electronic effects of the nitro group on the indole ring system.

Predicted Molecular Geometry and Structural Parameters

The optimized molecular structure of 6-nitro-1H-indole-3-carbaldehyde is predicted using DFT calculations, likely employing a functional such as B3LYP with a basis set like cc-pVTZ, which has been shown to provide accurate results for similar molecules[1]. The key bond lengths and angles are summarized below, with values from the experimental and theoretical study of 4-nitro-1H-indole-carboxaldehyde presented for comparison.

| Structural Parameter | Predicted Value for 6-nitro-1H-indole-3-carbaldehyde (Analogous to 4-nitro isomer) | Experimental Value (4-nitro-indole-3-carboxaldehyde)[1] | Theoretical Value (4-nitro-indole-3-carboxaldehyde, B3LYP/cc-pVTZ)[1] |

| Bond Lengths (Å) | |||

| N1-C2 | ~1.35 | 1.334 | 1.354 |

| N1-H15 | ~1.01 | 0.940 | 1.005 |

| C3-C14 (C-CHO) | ~1.47 | — | 1.472 |

| C5-C6 | ~1.40 | 1.390 | 1.395 |

| C6-C7 | ~1.38 | 1.363 | 1.384 |

| C6-N(nitro) | ~1.47 | — | — |

| **Bond Angles (°) ** | |||

| C4-C5-C6 | ~118 | — | — |

| C5-C6-C7 | ~120 | 121.40 | 120.29 |

| N1-C8-C7 | ~128 | 129.30 | 128.22 |

| C3-C9-C8 | ~106 | 106.31 | 106.21 |

Spectroscopic Analysis: A Theoretical and Experimental Approach

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental FT-IR and FT-Raman spectral bands. Key vibrational modes for 6-nitro-1H-indole-3-carbaldehyde are expected to include N-H stretching, C-H stretching of the aromatic ring and aldehyde, C=O stretching of the aldehyde, and symmetric and asymmetric stretching of the nitro group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Description |

| N-H Stretch | ~3400-3500 | Stretching of the indole N-H bond |

| C-H Stretch (Aromatic) | ~3000-3100 | Stretching of C-H bonds on the benzene ring |

| C-H Stretch (Aldehyde) | ~2800-2900 | Stretching of the aldehyde C-H bond |

| C=O Stretch | ~1650-1700 | Stretching of the aldehyde carbonyl group |

| NO₂ Asymmetric Stretch | ~1500-1550 | Asymmetric stretching of the nitro group |

| NO₂ Symmetric Stretch | ~1330-1370 | Symmetric stretching of the nitro group |

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum, calculated using Time-Dependent DFT (TD-DFT), provides insights into the electronic transitions within the molecule. For nitro-indole derivatives, transitions are typically of the π → π* type. The predicted absorption maxima (λmax) can be correlated with experimental UV-Vis spectra.

| Parameter | Predicted Value |

| λmax (nm) | ~300-400 |

| Excitation Energy (eV) | ~3.1-4.1 |

| Oscillator Strength (f) | > 0.1 |

| Major Contribution | HOMO → LUMO |

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. For 6-nitro-1H-indole-3-carbaldehyde, the electron-withdrawing nature of the nitro and aldehyde groups is expected to lower both HOMO and LUMO energy levels and reduce the energy gap, potentially enhancing its reactivity and biological activity.

| Quantum Chemical Parameter | Predicted Value (eV) |

| EHOMO | ~ -6.5 to -7.5 |

| ELUMO | ~ -2.5 to -3.5 |

| Energy Gap (ΔE) | ~ 3.5 to 4.5 |

Experimental Protocols

Synthesis of 6-nitro-1H-indole-3-carbaldehyde

Materials:

-

6-nitroindole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve 6-nitroindole in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a cold aqueous solution of NaOH to pH 7-8.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 6-nitro-1H-indole-3-carbaldehyde.

Computational Methodology: DFT Calculations

Software: Gaussian 09 or a similar quantum chemical software package.

Procedure:

-

Geometry Optimization: The initial molecular structure of 6-nitro-1H-indole-3-carbaldehyde is drawn using a molecular visualizer like GaussView. The geometry is then optimized to find the ground state energy minimum using DFT with the B3LYP functional and the cc-pVTZ basis set.

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory (B3LYP/cc-pVTZ) to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.

-

Electronic Properties: Natural Bond Orbital (NBO) analysis is performed to study charge delocalization and intramolecular interactions.

-

UV-Vis Spectrum: The electronic absorption spectrum is predicted using TD-DFT calculations, also at the B3LYP/cc-pVTZ level of theory, in a suitable solvent model (e.g., using the Polarizable Continuum Model, PCM).

-

Molecular Orbitals: The HOMO and LUMO energies and their corresponding molecular orbital surfaces are generated to analyze the molecule's reactivity.

Visualizing Workflows and Relationships

Caption: Computational workflow for DFT analysis of 6-nitro-1H-indole-3-carbaldehyde.

Caption: Synthetic workflow for 6-nitro-1H-indole-3-carbaldehyde via Vilsmeier-Haack reaction.

Conclusion

This technical guide has outlined the expected theoretical and spectroscopic properties of 6-nitro-1H-indole-3-carbaldehyde based on established DFT methodologies and data from closely related analogs. The provided data tables, experimental protocols, and workflow diagrams serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar indole derivatives. Further experimental work is necessary to validate these theoretical predictions and fully elucidate the potential of 6-nitro-1H-indole-3-carbaldehyde in drug development and materials science.

References

6-Nitro-1H-indole-3-carbaldehyde: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of 6-nitro-1H-indole-3-carbaldehyde, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation formats to facilitate the use of this compound in further research.

Introduction

6-Nitro-1H-indole-3-carbaldehyde (CAS No. 10553-13-6) is a solid organic compound with the molecular formula C₉H₆N₂O₃. Its structure, featuring an indole scaffold with a nitro group at the 6-position and a carbaldehyde at the 3-position, makes it a valuable precursor in the synthesis of various biologically active molecules. Understanding its solubility in common organic solvents and its stability under different environmental conditions is crucial for its effective use in synthesis, formulation, and biological screening.

Physicochemical Properties

A summary of the known physicochemical properties of 6-nitro-1H-indole-3-carbaldehyde is presented in the table below.

| Property | Value | Reference |

| CAS Number | 10553-13-6 | |

| Molecular Formula | C₉H₆N₂O₃ | |

| Molecular Weight | 190.16 g/mol | |

| Appearance | Solid | [1] |

| Predicted Boiling Point | 441.5 ± 25.0 °C | [2] |

| Predicted Density | 1.516 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 13.27 ± 0.30 | [2] |

Solubility Profile: Experimental Protocol and Data Presentation

The solubility of a compound is a fundamental property that dictates its handling, formulation, and bioavailability. The following protocol describes a method for determining the solubility of 6-nitro-1H-indole-3-carbaldehyde in various organic solvents.

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the equilibrium solubility of a solid compound in a given solvent.

Objective: To determine the quantitative solubility of 6-nitro-1H-indole-3-carbaldehyde in a range of common organic solvents at a specified temperature.

Materials:

-

6-Nitro-1H-indole-3-carbaldehyde

-

Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-nitro-1H-indole-3-carbaldehyde to a vial containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a clean vial.

-

-

Quantification:

-

Prepare a series of standard solutions of 6-nitro-1H-indole-3-carbaldehyde of known concentrations in the respective solvent.

-

Analyze the standard solutions and the filtered sample solution by a validated HPLC method to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of 6-nitro-1H-indole-3-carbaldehyde in the sample.

-

Data Presentation: Solubility of 6-Nitro-1H-indole-3-carbaldehyde

The experimentally determined solubility data should be recorded in a clear and organized manner, as shown in the template table below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Enter Value | Enter Value | Enter Value |

| N,N-Dimethylformamide (DMF) | Enter Value | Enter Value | Enter Value |

| Ethanol | Enter Value | Enter Value | Enter Value |

| Methanol | Enter Value | Enter Value | Enter Value |

| Acetone | Enter Value | Enter Value | Enter Value |

| Acetonitrile | Enter Value | Enter Value | Enter Value |

Note: The above table is a template. The values need to be determined experimentally.

For a qualitative assessment, the following general procedure can be followed.[3] Add approximately 25 mg of the compound to 0.75 mL of the solvent in a test tube and shake vigorously.[3] Observe if the compound dissolves completely.[3]

Workflow for Solubility Determination

Stability Profile: Experimental Protocol and Data Presentation

Assessing the chemical stability of 6-nitro-1H-indole-3-carbaldehyde is critical for determining appropriate storage conditions and its shelf-life. A forced degradation study is a common approach to identify potential degradation pathways and develop stability-indicating analytical methods.[4]

Experimental Protocol for Stability Assessment (Forced Degradation)

Objective: To evaluate the stability of 6-nitro-1H-indole-3-carbaldehyde under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

6-Nitro-1H-indole-3-carbaldehyde

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

Suitable organic solvent (e.g., methanol, acetonitrile)

-

HPLC system with a stability-indicating method

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 6-nitro-1H-indole-3-carbaldehyde in a suitable solvent (e.g., 1 mg/mL in methanol).[4]

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.[4]

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4]

-

At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[4]

-

If no degradation is observed, repeat with 1 M HCl.[4]

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.[4]

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[4]

-

At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[4]

-

If no degradation is observed, repeat with 1 M NaOH.[4]

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Photostability:

Analysis: For each condition, analyze the samples using a validated stability-indicating HPLC method. The percentage of the remaining parent compound and the formation of any degradation products should be quantified.

Data Presentation: Stability of 6-Nitro-1H-indole-3-carbaldehyde

The results of the forced degradation study should be tabulated to provide a clear summary of the compound's stability under different stress conditions.

| Stress Condition | Duration | Temperature | % Recovery of Parent Compound | Observations (e.g., Degradants Formed) |

| 0.1 M HCl | Enter Value | Enter Value | Enter Value | Enter Details |

| 1 M HCl | Enter Value | Enter Value | Enter Value | Enter Details |

| 0.1 M NaOH | Enter Value | Enter Value | Enter Value | Enter Details |

| 1 M NaOH | Enter Value | Enter Value | Enter Value | Enter Details |

| 3% H₂O₂ | Enter Value | Room Temp. | Enter Value | Enter Details |

| Thermal (Solid) | Enter Value | Enter Value | Enter Value | Enter Details |

| Photolytic (Solution) | Enter Value | Room Temp. | Enter Value | Enter Details |

Note: The above table is a template. The values need to be determined experimentally.

Workflow for Stability Assessment

References

Electrochemical Properties of Substituted Nitroindoles: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of substituted nitroindoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The inherent electroactivity of the nitroindole scaffold makes understanding its redox behavior crucial for the development of novel therapeutics, particularly in the area of bioreductive drugs and sensors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying electrochemical processes and their potential biological implications.

Introduction to the Electrochemistry of Nitroindoles

The electrochemical behavior of substituted nitroindoles is primarily dictated by two key structural features: the indole ring system and the nitro group. The indole nucleus is an electron-rich aromatic system susceptible to oxidation, while the nitro group is a strong electron-withdrawing group that is readily reduced. The interplay between these two moieties, modulated by the nature and position of other substituents on the indole ring, governs the overall redox profile of the molecule.

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for elucidating the oxidation and reduction potentials of substituted nitroindoles, providing insights into their electronic structure, reaction mechanisms, and potential for bioactivation.

Electrochemical Data of Substituted Nitroindoles

The following tables summarize the available quantitative electrochemical data for substituted nitroindoles. Due to the fragmented nature of the existing literature, a comprehensive dataset for a wide range of substituents is not available. However, the provided data, coupled with the discussion on structure-property relationships, offers valuable insights for researchers.

Table 1: Oxidation Potentials of Substituted Indoles

| Compound | Substituent(s) | Peak Oxidation Potential (Ep,a) vs. SCE | Notes |

| 5-Nitroindole | 5-NO2 | +1.7 V | Measured by linear sweep voltammetry.[1] |

| 5-Cyanoindole | 5-CN | +1.7 V | For comparison.[1] |

| Indole-6-F8 | 6-C8F17 | +0.99 V | Determined by cyclic voltammetry. |

| Indole-5-F8 | 5-C8F17 | +1.06 V | Determined by cyclic voltammetry. |

| Indole-4-F8 | 4-C8F17 | +1.14 V | Determined by cyclic voltammetry. |

Table 2: Reduction Potentials of Nitroaromatic Compounds (for comparison)

| Compound | Substituent(s) | Half-wave Potential (E1/2) vs. SCE | Notes |

| Nitrobenzene | - | -0.6 V to -0.8 V | pH-dependent, multi-electron reduction. |

| p-Nitroaniline | p-NH2 | More negative than nitrobenzene | Electron-donating group makes reduction harder. |

| p-Nitrobenzaldehyde | p-CHO | More positive than nitrobenzene | Electron-withdrawing group makes reduction easier. |

Structure-Electrochemical Property Relationships

The electrochemical properties of substituted nitroindoles are intricately linked to their molecular structure. The position of the nitro group and the electronic nature of other substituents significantly influence the ease of oxidation and reduction.

Effect of Substituents on Oxidation Potential

The oxidation of the indole ring involves the removal of electrons from its π-system. Electron-donating groups (EDGs) increase the electron density of the ring, making it easier to oxidize (i.e., a lower, less positive oxidation potential). Conversely, electron-withdrawing groups (EWGs) like the nitro group decrease the electron density, making oxidation more difficult (i.e., a higher, more positive oxidation potential).[1]

Effect of Substituents on Reduction Potential

The reduction of the nitro group is the primary cathodic process for nitroindoles. This process is facilitated by a lower electron density at the nitro group. Therefore, the presence of other EWGs on the indole ring will make the reduction of the nitro group easier (i.e., a less negative reduction potential). Conversely, EDGs will make the reduction more difficult (i.e., a more negative reduction potential).

A key finding in the study of substituted aromatic compounds is the linear relationship between the half-wave potential and the Hammett substituent constant (σ).[1] This relationship allows for the prediction of redox potentials for a series of derivatives based on the electronic properties of their substituents.

Experimental Protocols

The following section details a typical experimental protocol for the electrochemical characterization of substituted nitroindoles using cyclic voltammetry.

Materials and Equipment

-

Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire or graphite rod.

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in an appropriate aprotic solvent (e.g., acetonitrile, DMF). The solvent should be of high purity and freshly distilled.

-

Analyte: The substituted nitroindole of interest, typically at a concentration of 1-5 mM.

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Cell Assembly:

-

Assemble the three-electrode system in an electrochemical cell.

-

Add the electrolyte solution containing the dissolved substituted nitroindole to the cell.

-

-

Deoxygenation:

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat:

-

Initial Potential: A potential where no faradaic reaction occurs.

-

Switching Potential(s): Potentials beyond the expected oxidation and reduction peaks.

-

Final Potential: Same as the initial potential.

-

Scan Rate: Typically in the range of 20-200 mV/s.

-

-

Run the cyclic voltammetry experiment and record the resulting voltammogram (a plot of current vs. potential).

-

Proposed Signaling Pathway: Bioreductive Activation of Nitroindoles

The electrochemical reduction of the nitro group is a key step in the mechanism of action of many nitroaromatic compounds as bioreductive drugs. In the low-oxygen environment of tumors, the nitro group can be reduced by cellular reductases to form highly reactive intermediates, such as the nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including DNA adduction and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis.

The reduction potential of a substituted nitroindole is a critical determinant of its efficacy as a bioreductive drug. A compound with a less negative reduction potential will be more easily reduced and thus more readily activated in hypoxic tumor cells.

Conclusion

The electrochemical properties of substituted nitroindoles are a rich area of study with significant implications for drug discovery and materials science. While a comprehensive dataset of redox potentials is still being established, the principles of structure-property relationships provide a strong framework for the rational design of new nitroindole-based compounds with tailored electrochemical behavior. The experimental protocols and conceptual workflows presented in this guide offer a solid foundation for researchers to explore the fascinating electrochemistry of this important class of molecules.

References

An In-depth Technical Guide to 6-Nitro-1H-indole-3-carbaldehyde (CAS: 10553-13-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the safety data, for 6-Nitro-1H-indole-3-carbaldehyde (CAS number 10553-13-6). This compound is a notable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential biological activity.

Chemical and Physical Properties

6-Nitro-1H-indole-3-carbaldehyde is a solid, typically appearing as a light yellow to brown powder.[1] Its chemical structure consists of an indole ring system substituted with a nitro group at the 6-position and a formyl (aldehyde) group at the 3-position. The presence of the electron-withdrawing nitro group and the reactive aldehyde functionality make it a versatile building block in medicinal chemistry.[1]

Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | |

| Molecular Weight | 190.16 g/mol | |

| Appearance | Light yellow to brown solid | [1] |

| Boiling Point (Predicted) | 441.5 ± 25.0 °C | |

| Density (Predicted) | 1.516 ± 0.06 g/cm³ | |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | |

| Form | Solid | |

| InChI | 1S/C9H6N2O3/c12-5-6-4-10-9-3-7(11(13)14)1-2-8(6)9/h1-5,10H | |

| SMILES | O=CC1=CNC2=CC(--INVALID-LINK--=O)=CC=C21 |

Safety and Hazard Information

6-Nitro-1H-indole-3-carbaldehyde is classified as harmful if swallowed and may cause an allergic skin reaction.[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this substance.

| Hazard Information | Classification | GHS Pictogram |

| Acute Oral Toxicity | Category 4 | GHS07 (Exclamation Mark) |

| Skin Sensitization | Category 1 | GHS07 (Exclamation Mark) |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H317: May cause an allergic skin reaction. | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Storage Class | 13 - Non Combustible Solids | |

| WGK | WGK 3 |

Experimental Protocols

Synthesis of 6-Nitro-1H-indole-3-carbaldehyde

A common method for the synthesis of 6-Nitro-1H-indole-3-carbaldehyde is through the Vilsmeier-Haack formylation of 6-nitroindole. This reaction introduces the aldehyde group at the C3 position of the indole ring.

Materials:

-

6-Nitroindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of phosphorus oxychloride in N,N-dimethylformamide is prepared and stirred at room temperature.

-

A solution of 6-nitroindole in N,N-dimethylformamide is then added to the Vilsmeier reagent.

-

The reaction mixture is stirred at room temperature for several hours.

-

After the reaction is complete, the mixture is neutralized with an aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure 6-Nitro-1H-indole-3-carbaldehyde.

Determination of Boiling Point (Capillary Method)

Materials:

-

6-Nitro-1H-indole-3-carbaldehyde

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

A small amount of the solid compound is placed in the small test tube.

-

The test tube is gently heated until the solid melts.

-

The sealed capillary tube is inverted and placed into the molten sample.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing mineral oil.

-

The apparatus is heated slowly and uniformly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point.

Determination of Density (Gas Pycnometry)

For a solid powder, gas pycnometry provides an accurate measurement of density by determining the volume of the solid by gas displacement.

Materials:

-

6-Nitro-1H-indole-3-carbaldehyde powder

-

Gas pycnometer

-

Analytical balance

-

Helium gas

Procedure:

-

The mass of an empty sample chamber of the gas pycnometer is determined using an analytical balance.

-

The sample powder is added to the chamber, and the total mass is measured. The mass of the sample is calculated by difference.

-

The sample chamber is placed in the gas pycnometer.

-

The analysis is initiated, where the instrument purges the chamber with helium gas and then performs a series of pressurization and equilibration steps to determine the volume of the sample.

-

The density is automatically calculated by the instrument's software by dividing the sample mass by the measured volume.

References

Synthesis and Characterization of 6-nitro-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 6-nitro-1H-indole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to its electron-withdrawing nitro group and the versatile aldehyde functionality, this compound serves as a key precursor for the synthesis of a wide range of more complex molecular architectures, including potential pharmacologically active agents.

This guide details the most common synthetic route, the Vilsmeier-Haack reaction, and presents available physicochemical and spectroscopic data. While this compound is commercially available, comprehensive, peer-reviewed characterization data is not extensively published. The information herein is compiled from chemical supplier data and predictions based on established chemical principles.

Physicochemical and Spectroscopic Data

The quantitative data available for 6-nitro-1H-indole-3-carbaldehyde is summarized in the table below. It is important to note that some of this data is predicted and should be confirmed experimentally.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₆N₂O₃ | [1][2] |

| Molecular Weight | 190.16 g/mol | [1][2] |

| CAS Number | 10553-13-6 | [1][2] |

| Appearance | Light yellow to brown solid | [3] |

| Boiling Point | 441.5 ± 25.0 °C (Predicted) | [3] |

| Density | 1.516 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 13.27 ± 0.30 (Predicted) | [3] |

| ¹H NMR | Experimental data not readily available in the searched literature. | |

| ¹³C NMR | Experimental data not readily available in the searched literature. | |

| IR Spectroscopy | Experimental data not readily available in the searched literature. | |

| Mass Spectrometry | Experimental data not readily available in the searched literature. |

Synthesis via Vilsmeier-Haack Formylation

The most direct and widely used method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] The electrophilic iminium ion then attacks the electron-rich C3 position of the indole nucleus, leading to the desired aldehyde after aqueous workup.

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of 6-nitro-1H-indole-3-carbaldehyde based on standard Vilsmeier-Haack procedures.[5][6] Researchers should perform this reaction under a fume hood with appropriate personal protective equipment.

Part 1: Preparation of the Vilsmeier Reagent

| Step | Procedure |

| 1 | To a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (e.g., 3-4 equivalents). |

| 2 | Cool the flask to 0 °C in an ice-water bath. |

| 3 | Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.1-1.5 equivalents) dropwise via the dropping funnel to the stirred DMF. Maintain the temperature at 0 °C during the addition. |

| 4 | After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or viscous slurry indicates the generation of the Vilsmeier reagent. Use this reagent immediately in the next step. |

Part 2: Formylation of 6-Nitroindole

| Step | Procedure |

| 1 | In a separate flask, dissolve the starting material, 6-nitroindole (1 equivalent), in a minimal amount of anhydrous DMF. |

| 2 | Slowly add the solution of 6-nitroindole to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring. |

| 3 | After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 80-90 °C for several hours (e.g., 2-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC). |

| 4 | Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. |

| 5 | Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is basic. A precipitate should form. |

| 6 | Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. |

| 7 | Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel. |

Synthetic Workflow Visualization

The overall experimental workflow, from reagent preparation to final product purification, is outlined below.

References

- 1. 6-Nitro-1H-indole-3-carbaldehyde AldrichCPR 10553-13-6 [sigmaaldrich.com]

- 2. 6-Nitro-1H-indole-3-carbaldehyde AldrichCPR 10553-13-6 [sigmaaldrich.com]

- 3. 10553-13-6 CAS MSDS (6-NITRO-1H-INDOLE-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. acgpubs.org [acgpubs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Nitro-1H-indole-3-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing a 6-nitro-1H-indole-3-carbaldehyde scaffold. Due to the prevalence of the bioisosteric 6-nitro-1H-indazole-3-carbaldehyde in the synthesis of documented kinase inhibitors, this guide will focus on the derivatization of this closely related and synthetically accessible intermediate. Indazole derivatives are a significant class of heterocyclic compounds in drug discovery, recognized for their ability to act as bioisosteres of indoles and form strong hydrogen bonds within the binding pockets of proteins.[1][2] These notes cover the synthesis of key precursors, their conversion into potent kinase inhibitors targeting VEGFR-2, EGFR, and Aurora kinases, and protocols for evaluating their biological activity.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The development of small molecule inhibitors targeting specific kinases has become a major focus of modern drug discovery. The indole and indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] The presence of a nitro group can enhance the biological activity of these compounds.[4] 6-nitro-1H-indole-3-carbaldehyde and its derivatives serve as versatile starting materials for the synthesis of a diverse range of kinase inhibitors. The aldehyde functionality at the C3 position is a key handle for various chemical transformations, including Schiff base formation and as a precursor for reactions like Suzuki coupling.[1][2]

Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities (IC50 values) of representative indazole-based kinase inhibitors against key oncogenic kinases.

| Compound Class | Target Kinase | Representative IC50 (nM) |

| Indazole Derivatives | VEGFR-2 | 1.24[5] |

| Indazole Derivatives | EGFR | 31.8[6] |

| Indazole Derivatives | Aurora A | 110[7] |

| Indazole Derivatives | Aurora B | - |

Note: Specific IC50 values can vary based on the exact chemical structure and assay conditions.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

This protocol describes the synthesis of the key intermediate, 6-nitro-1H-indazole-3-carbaldehyde, from 6-nitroindole via a nitrosation reaction.[2][8]

Materials:

-

6-Nitroindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2N)

-

Deionized water

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equivalents) in deionized water.

-

Slowly add 2N hydrochloric acid (7 equivalents) to the sodium nitrite solution while maintaining the temperature at 0°C.

-

In a separate flask, dissolve 6-nitroindole (1 equivalent) in DMF.

-

Slowly add the 6-nitroindole solution to the nitrosating mixture at 0°C.

-

Allow the reaction to proceed at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

-

Extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-nitro-1H-indazole-3-carbaldehyde.[8]

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol outlines the general procedure for synthesizing a Schiff base from 6-nitro-1H-indazole-3-carbaldehyde and a primary amine.[9]

Materials:

-

6-Nitro-1H-indazole-3-carbaldehyde

-

Primary amine (e.g., 4-aminophenol)

-

Ethanol

-

Concentrated sulfuric acid (catalytic amount)

Equipment:

-

Reaction flask with magnetic stirrer

Procedure:

-

Dissolve 6-nitro-1H-indazole-3-carbaldehyde (1 equivalent) in absolute ethanol in a reaction flask.

-

Add the primary amine (1 equivalent) to the solution.

-

Add a catalytic amount (1-2 drops) of concentrated sulfuric acid.

-

Stir the reaction mixture at room temperature. The reaction time will vary depending on the reactivity of the amine.

-

The Schiff base product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Dry the product under vacuum.

Protocol 3: Suzuki Coupling Reaction

This protocol provides a general method for the Suzuki coupling of a halogenated indazole derivative (prepared from 6-nitro-1H-indazole-3-carbaldehyde) with a boronic acid.[10][11]

Materials:

-

3-chloro-6-nitro-1H-indazole (synthesized from the corresponding carbaldehyde)

-

Aryl boronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle or microwave reactor

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine 3-chloro-6-nitro-1H-indazole (1 equivalent), the aryl boronic acid (1.5 equivalents), and the base (2 equivalents).

-

Seal the flask and purge with an inert gas for 15-20 minutes.

-

Add the degassed solvent system.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Heat the reaction mixture to 100-120°C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a synthesized inhibitor using a luminescence-based kinase assay that measures ATP consumption.[12][13][14][15][16]

Materials:

-

Purified target kinase (e.g., VEGFR-2, EGFR, Aurora A)

-

Kinase-specific substrate

-

ATP

-

Synthesized inhibitor

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Prepare a stock solution of the inhibitor in DMSO.

-

Perform serial dilutions of the inhibitor to create a range of concentrations for testing.

-

In a multiwell plate, add the kinase, its substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature for a specified time (e.g., 60 minutes).

-

Add the luminescent detection reagent to stop the kinase reaction and measure the remaining ATP.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Caption: VEGFR-2 Signaling Pathway.

Caption: EGFR Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. benchchem.com [benchchem.com]

- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]

- 13. ebiotrade.com [ebiotrade.com]

- 14. worldwide.promega.com [worldwide.promega.com]

- 15. ulab360.com [ulab360.com]

- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-nitro-1H-indole-3-carbaldehyde as a Precursor for Antileishmanial Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6-nitro-1H-indole-3-carbaldehyde as a versatile precursor for the synthesis of novel antileishmanial agents. This document outlines synthetic strategies, key biological evaluation protocols, and the putative mechanism of action for this class of compounds. While direct literature focusing exclusively on the 6-nitro isomer is emerging, the information presented herein is compiled from extensive research on closely related indole derivatives, particularly the analogous 5-nitro-1H-indole-3-carbaldehyde, and the established role of the indole scaffold and nitro-aromatic compounds in antileishmanial drug discovery.

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity, emerging drug resistance, and high cost, necessitate the urgent development of new, effective, and safer antileishmanial drugs. The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds.[1][2] Derivatives of indole-3-carbaldehyde, in particular, have demonstrated a wide spectrum of pharmacological activities, including antileishmanial properties.[3][4]

Furthermore, the incorporation of a nitro group can enhance the biological activity of various heterocyclic compounds against Leishmania.[5][6] The nitro group can be bio-reduced within the parasite, leading to the formation of reactive nitrogen species that induce cytotoxic effects. This document focuses on the potential of 6-nitro-1H-indole-3-carbaldehyde as a starting material for developing novel antileishmanial candidates.

Synthetic Workflow and Protocols

The aldehyde functionality at the 3-position of the indole ring serves as a versatile handle for a variety of chemical transformations to generate a diverse library of potential antileishmanial compounds. A common and effective strategy involves the synthesis of thiosemicarbazone and rhodanine derivatives.

Synthesis of 6-nitro-1H-indole-3-carbaldehyde Derivatives

A general synthetic workflow for the derivatization of 6-nitro-1H-indole-3-carbaldehyde is depicted below. This involves the condensation of the aldehyde with a suitable nucleophile, such as a thiosemicarbazide or a rhodanine derivative, to yield the corresponding thiosemicarbazone or rhodanine conjugate.

Experimental Protocol 1: Synthesis of 6-nitro-1H-indole-3-carbaldehyde Thiosemicarbazone Derivatives

This protocol is adapted from methodologies used for the synthesis of similar indole-3-carbaldehyde thiosemicarbazones.[7]

Materials:

-

6-nitro-1H-indole-3-carbaldehyde

-

Substituted/unsubstituted thiosemicarbazide

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-